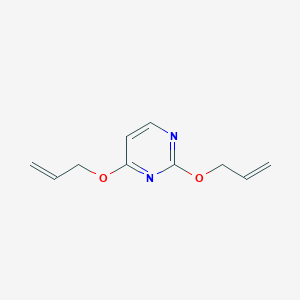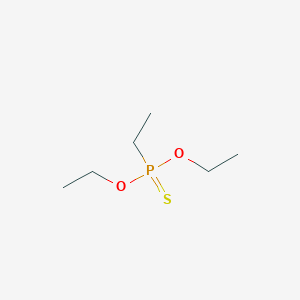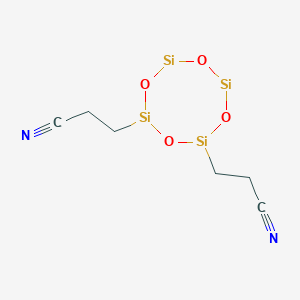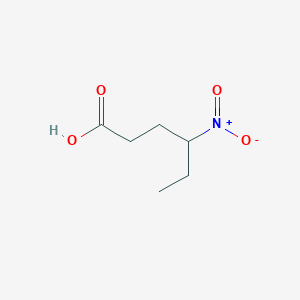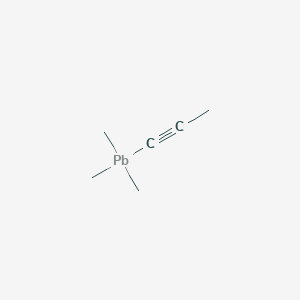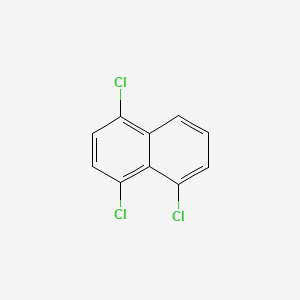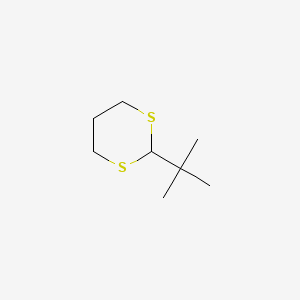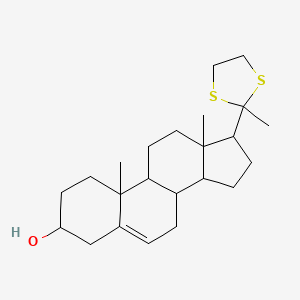
17-(2-Methyl-1,3-dithiolan-2-yl)androst-5-en-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17-(2-Methyl-1,3-dithiolan-2-yl)androst-5-en-3-ol is a synthetic steroidal compound. It is characterized by the presence of a dithiolane ring attached to the androstane skeleton. This compound is of interest due to its potential biological activities and its structural similarity to other steroidal compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 17-(2-Methyl-1,3-dithiolan-2-yl)androst-5-en-3-ol typically involves the following steps:
Starting Material: The synthesis begins with an appropriate androstane derivative.
Formation of the Dithiolane Ring: The key step involves the formation of the 1,3-dithiolane ring. This is achieved by reacting the androstane derivative with 1,2-ethanedithiol in the presence of a Lewis acid catalyst such as boron trifluoride etherate.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated purification systems would enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
17-(2-Methyl-1,3-dithiolan-2-yl)androst-5-en-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiolane ring to a thiol or disulfide.
Substitution: The hydroxyl group at the 3-position can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as tosyl chloride for the formation of tosylates, followed by nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
17-(2-Methyl-1,3-dithiolan-2-yl)androst-5-en-3-ol has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of other steroidal compounds.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Used in the development of new materials and as a chemical intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 17-(2-Methyl-1,3-dithiolan-2-yl)androst-5-en-3-ol involves its interaction with specific molecular targets, such as steroid receptors. The compound can modulate the activity of these receptors, leading to changes in gene expression and cellular function. The dithiolane ring may also interact with thiol-containing enzymes, affecting their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 17-(2-Methyl-1,3-dioxolan-2-yl)androst-5-en-3-ol
- 17-(2-Methyl-1,3-dioxolan-2-yl)androst-4-en-3-one
- 17-(2-Methyl-1,3-dioxolan-2-yl)androst-5-ene-3,11-diol
Uniqueness
17-(2-Methyl-1,3-dithiolan-2-yl)androst-5-en-3-ol is unique due to the presence of the dithiolane ring, which imparts distinct chemical and biological properties compared to its dioxolane analogs. This structural difference can lead to variations in reactivity, stability, and biological activity.
Propriétés
Numéro CAS |
2722-98-7 |
|---|---|
Formule moléculaire |
C23H36OS2 |
Poids moléculaire |
392.7 g/mol |
Nom IUPAC |
10,13-dimethyl-17-(2-methyl-1,3-dithiolan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C23H36OS2/c1-21-10-8-16(24)14-15(21)4-5-17-18-6-7-20(23(3)25-12-13-26-23)22(18,2)11-9-19(17)21/h4,16-20,24H,5-14H2,1-3H3 |
Clé InChI |
YSRMOHKTUULTMZ-UHFFFAOYSA-N |
SMILES canonique |
CC12CCC3C(C1CCC2C4(SCCS4)C)CC=C5C3(CCC(C5)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[3.1.0]hexa-1,3,5-triene](/img/structure/B14742984.png)

![2-Hydroxyethyl 2-[3-[(5-nitrofuran-2-yl)methylideneamino]-2,5-dioxoimidazolidin-1-yl]acetate](/img/structure/B14742990.png)

![5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]tetradecane](/img/structure/B14743001.png)
![1,1'-[Sulfonylbis(1-bromoethane-2,1-diyl)]dibenzene](/img/structure/B14743010.png)
